N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-15(20-27(3,23)24)19(18-5-4-14-26-18)22-12-10-21(11-13-22)16-6-8-17(25-2)9-7-16/h4-9,14-15,19-20H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPYIFKXZFUBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide, often referred to as EVT-3114703, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Structural Characteristics
The molecular formula of this compound is C19H27N3O3S2, with a molecular weight of approximately 393.56 g/mol. The compound features:
- Piperazine ring : Known for its diverse biological activities.
- Thiophene moiety : Contributes to the compound's electronic properties and biological interactions.
- Methanesulfonamide group : Enhances solubility and bioavailability.
2.1 Pharmacological Effects
Research indicates that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : Preliminary studies suggest that this compound demonstrates cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy in inhibiting proliferation and inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
- Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, indicating its potential as a dual inhibitor for cognitive enhancement .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Signal Transduction Pathways : The compound may interfere with various signaling pathways involved in cell growth and survival, particularly in cancer cells. This interference can lead to reduced tumor viability and enhanced apoptosis .
- Modulation of Neurotransmitter Levels : By inhibiting cholinesterase enzymes, the compound may increase levels of acetylcholine in synaptic clefts, potentially improving cognitive function and memory retention .
3. Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Cytotoxicity against FaDu hypopharyngeal tumor cells | Demonstrated significant anti-cancer properties |
| Study 2 | Inhibition of AChE and BuChE | Potential for use in Alzheimer's treatment |
| Study 3 | Interaction with protein tyrosine phosphatases | Suggests anti-inflammatory properties |
4. Future Directions
The promising biological activity of this compound warrants further investigation. Future research should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models to better understand therapeutic windows.
- Mechanistic Studies : Elucidating specific biochemical pathways affected by the compound to optimize its therapeutic potential.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Key Discussion Points:
Piperazine Substituent Effects: The 4-methoxyphenyl group (target compound, Sch225336, Compound 21) enhances lipophilicity compared to electron-withdrawing groups like 4-fluorophenyl (8c, ) or bulky 3,4-dichlorophenyl (EU-93-94). This substitution may improve CNS penetration or receptor binding .
Aryl/Thiophene Variations :
- Thiophen-2-yl (target compound, ) offers a smaller aromatic system than benzo[b]thiophen-2-yl (8c–8e), which may reduce metabolic stability but improve solubility .
- Benzo[b]thiophen-2-yl () provides extended conjugation, possibly enhancing receptor interactions through π-stacking .
Sulfonamide vs. Acetamide/Propanol: Methanesulfonamide groups (target compound, Sch225336, EU-93-94) are associated with improved metabolic stability and solubility compared to acetamide () or propanol () derivatives . Propanol groups (8c–8e) may engage in hydrogen bonding, influencing solubility and pharmacokinetics .
Synthesis Yields: Yields vary significantly: 93.4% for 8d (methanol solvent) vs. 67% for Compound 21, highlighting the impact of reaction conditions and substituents on efficiency .
Pharmacological Implications :
Q & A
Q. Table 1: Example Reaction Conditions
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
Enantiomeric purity is critical for pharmacological activity. Strategies include:
- Chiral resolving agents : Use (S)- or (R)-mandelic acid to form diastereomeric salts, separable via recrystallization .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to favor desired enantiomers .
- HPLC with chiral columns : Confirm purity using Chiralpak® AD-H columns (heptane/ethanol, 90:10) with UV detection at 254 nm .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Piperazine N–CH₂ protons (δ 2.5–3.5 ppm).
- Thiophene aromatic protons (δ 6.8–7.2 ppm).
- Methanesulfonamide S–O stretch (1350–1200 cm⁻¹ in IR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL-2018 for refinement) .
Advanced: How to resolve contradictions between computational binding models and experimental affinity data?
Answer:
Discrepancies may arise from solvation effects or protein flexibility. Mitigation strategies:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to account for conformational changes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to validate computational ΔG values .
- Iterative synthesis : Modify substituents (e.g., methoxy to ethoxy) and re-test affinity, guided by Design of Experiments (DoE) to optimize variables .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfonamide group .
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability (>6 months) .
Advanced: What strategies enhance bioavailability for in vivo studies?
Answer:
Q. Table 2: Bioavailability Optimization
| Strategy | Method | Outcome | Reference |
|---|---|---|---|
| Hydrochloride salt | Stir in HCl/Et₂O, precipitate | Solubility +40% | |
| PLGA nanoparticles | Emulsion-solvent evaporation | T½ increased to 8 hr |
Basic: How to validate target engagement in cellular assays?
Answer:
- Radioligand binding assays : Use ³H-labeled compound to measure displacement in membrane preparations (IC₅₀ < 100 nM for serotonin receptors) .
- Western blotting : Detect downstream phosphorylation markers (e.g., ERK1/2) after treatment .
Advanced: What analytical methods quantify metabolic stability in hepatocytes?
Answer:
- LC-MS/MS : Monitor parent compound depletion in human liver microsomes (HLM) with NADPH cofactor. Calculate intrinsic clearance (Clᵢₙₜ) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify metabolic liabilities .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Activating agents : Replace HBTU with HATU for better coupling efficiency .
- Solvent optimization : Switch from THF to DMF to enhance solubility of intermediates .
- Temperature control : Maintain 0–5°C during sulfonamide addition to reduce hydrolysis .
Advanced: What crystallographic methods resolve polymorphic forms?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Refine using SHELXL-2018; check for π-π stacking in the thiophene moiety .
- Powder XRD : Compare experimental patterns with simulated data from Mercury® to identify polymorphs .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
